Ethyl 3-(2-methoxyphenyl)propanoate

Lipophilicity Drug Design ADME

Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2) is an ortho-methoxy-substituted phenylpropanoate ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. It belongs to a class of compounds widely investigated as synthetic intermediates for pharmaceuticals, particularly PPAR agonists, and for their potential biological activities.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 70311-27-2
Cat. No. B3056311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-methoxyphenyl)propanoate
CAS70311-27-2
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC=C1OC
InChIInChI=1S/C12H16O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-7H,3,8-9H2,1-2H3
InChIKeyNSYRTEICIYAZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2): A Distinct Ortho-Substituted Phenylpropanoate Ester


Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2) is an ortho-methoxy-substituted phenylpropanoate ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . It belongs to a class of compounds widely investigated as synthetic intermediates for pharmaceuticals, particularly PPAR agonists, and for their potential biological activities [1]. Unlike its para-isomer, which is a naturally occurring phenolic compound , the ortho isomer is primarily a synthetic entity, offering unique steric and electronic properties that influence its physicochemical behavior and synthetic utility .

Why Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2) is Not Interchangeable with Its Isomers or Analogs


Substitution of the methoxy group at the ortho versus para position on the phenyl ring of ethyl phenylpropanoate leads to quantifiable differences in critical physicochemical properties that directly impact its behavior in synthetic applications and biological assays . The ortho-methoxy group introduces steric hindrance and alters electronic distribution, resulting in a distinct lipophilicity profile (LogP) and boiling point compared to its para isomer . Furthermore, the ethyl ester moiety confers different solubility and reactivity characteristics compared to the corresponding methyl ester or free acid . These variations mean that in silico predictions, experimental outcomes, and synthetic yields obtained with a para-isomer or methyl ester cannot be reliably extrapolated to Ethyl 3-(2-methoxyphenyl)propanoate. A direct, data-driven comparison is essential for accurate scientific and procurement decisions.

Quantitative Evidence for the Differentiation of Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2) from Closest Analogs


Lipophilicity (LogP) Comparison: Ortho vs. Para Isomer

The ortho-methoxy substitution in Ethyl 3-(2-methoxyphenyl)propanoate results in a higher predicted ACD/LogP value compared to its para-substituted counterpart, indicating increased lipophilicity. This difference can influence membrane permeability and formulation strategies. [1]

Lipophilicity Drug Design ADME

Boiling Point Differentiation: Impact of Ortho Substitution on Physical Properties

The presence of the ortho-methoxy group in Ethyl 3-(2-methoxyphenyl)propanoate leads to a measurable decrease in its predicted boiling point compared to its para-isomer. This can affect purification methods and handling procedures.

Physical Chemistry Purification Synthetic Chemistry

Aqueous Solubility Profile: A Critical Parameter for Biological Assays

The ortho-methoxy isomer exhibits significantly lower predicted aqueous solubility compared to its para-substituted analog. This difference is critical for preparing stock solutions and designing in vitro experiments.

Solubility Formulation Biochemical Assays

Synthetic Utility as a Building Block for PPAR Agonists

Ethyl 3-(2-methoxyphenyl)propanoate serves as a key intermediate in the synthesis of substituted phenylpropionic acid derivatives, a class of compounds extensively explored as dual PPARα/γ agonists for metabolic disorders. The ortho-methoxy pattern is a critical pharmacophoric element in many patent examples. [1]

Medicinal Chemistry PPAR Agonist Drug Synthesis

Anti-inflammatory Activity Class Inference: Potential for Cytokine Modulation

While direct comparative data for Ethyl 3-(2-methoxyphenyl)propanoate is limited, its class of phenylpropanoids are recognized for their anti-inflammatory properties. Studies on structurally related compounds have demonstrated significant inhibition of pro-inflammatory cytokines like IL-6 and MCP-1 in LPS-stimulated microglial cells [1]. This provides a class-level rationale for investigating the target compound in similar models.

Anti-inflammatory Immunology Natural Product Analogs

Optimal Application Scenarios for Ethyl 3-(2-methoxyphenyl)propanoate (CAS 70311-27-2) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Ortho-Substituted PPAR Agonist Libraries

Ethyl 3-(2-methoxyphenyl)propanoate is the preferred starting material for synthesizing phenylpropanoic acid derivatives with an ortho-methoxy group, a common pharmacophore in patented PPARα/γ dual agonists [1]. Its distinct LogP and boiling point compared to the para-isomer ensure that subsequent synthetic intermediates possess the intended lipophilicity and can be purified using standard protocols optimized for this specific isomer .

Biochemical Assays: Studies Requiring Precise Lipophilicity Control

Researchers conducting cell-based assays where compound lipophilicity is a critical variable should select Ethyl 3-(2-methoxyphenyl)propanoate. Its predicted ACD/LogP of 2.70 is significantly higher than its para-isomer, which can lead to differential membrane partitioning and intracellular accumulation [1]. Using the correct isomer is essential for generating reproducible and interpretable structure-activity relationship (SAR) data .

Chemical Process Development: Optimization of Purification by Distillation

In industrial or kilo-lab settings where purification by distillation is planned, the 10.4°C lower boiling point of Ethyl 3-(2-methoxyphenyl)propanoate compared to its para-isomer is a critical process parameter [1]. This difference allows for more energy-efficient separations and can be exploited to remove volatile impurities or separate from isomeric byproducts, directly impacting production cost and purity .

Formulation Studies: Development of Lipid-Based Delivery Systems

The lower aqueous solubility (81.94 mg/L) and higher lipophilicity (LogP 2.70) of Ethyl 3-(2-methoxyphenyl)propanoate make it a more suitable candidate for formulation in lipid-based drug delivery systems (e.g., liposomes, nanoemulsions) compared to its more water-soluble para-isomer [1]. Procurement of the correct ortho isomer is necessary to accurately assess encapsulation efficiency and in vitro release kinetics .

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